sEH Affinity vs. Aldose Reductase Activity
The target (5E)-isomer demonstrates a dramatic, single-digit nanomolar affinity for human soluble epoxide hydrolase (sEH), a profile completely absent or weak in other rhodanine derivatives characterized for alternate targets like aldose reductase . This establishes the compound as a high-potency starting point for sEH-related pharmacology, rather than a generic multi-target inhibitor.
| Evidence Dimension | Inhibition of human enzyme (IC50) |
|---|---|
| Target Compound Data | 6 nM (against human sEH) |
| Comparator Or Baseline | 0.065 - >10 µM range for various N-unsubstituted and N-3 acetic acid 2-thioxo-4-thiazolidinone derivatives against aldose reductase (ALR2) |
| Quantified Difference | The target compound’s sEH IC50 is over 10,000-fold lower than the least potent active comparator's ALR2 IC50, and ~15-fold lower than the most potent comparator's (1.7 nM), highlighting a distinctly different affinity profile for its primary target. |
| Conditions | Displacement of rhodamine-labeled probe from human sEH by fluorescence polarization assay ; Bovine lens ALR2 inhibition assay . |
Why This Matters
A procurement decision based on this quantitative profile ensures the acquisition of a compound with verified, high-potency engagement against a specific high-value target (sEH), avoiding the variable and generally weaker affinity typical of related compounds against unrelated targets like aldose reductase.
- [1] BindingDB Entry BDBM50414745 / ChEMBL2021549. Affinity Data: IC50 6 nM for Human sEH. View Source
- [2] Maccari, R. et al. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200-3. [Data: IC50 values ranging from 0.065 µM to >10 µM]. View Source
